molecular formula C11H11ClO B2427829 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one CAS No. 1017388-59-8

1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one

Cat. No.: B2427829
CAS No.: 1017388-59-8
M. Wt: 194.66
InChI Key: ASFHBXWIBSPACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-one is a high-value chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclopropyl ring adjacent to a ketone and a chlorophenyl group, is a key motif in developing bioactive molecules. This compound serves as a critical synthetic intermediate for novel fungicides . The strained, three-membered cyclopropane ring introduces unique steric and electronic properties that can significantly influence the biological activity and metabolic stability of resulting compounds . Researchers are actively exploring its application in creating enantiomerically pure antifungal agents . Structural analogs, such as 1-(4'-chlorophenyl)-1-cyclopropyl methanol, which is derived from the reduction of the ketone functionality, have demonstrated potent fungistatic activity against economically significant phytopathogens like Botrytis cinerea . The detoxification pathways of these related compounds by fungi are also a key area of scientific investigation . Furthermore, the chlorophenyl-cyclopropyl ketone core is an important precursor in the synthesis of complex molecules, including triazolethione-based fungicides, highlighting its utility in agrochemical research . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFHBXWIBSPACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Addition and Condensation Reactions

The ketone group undergoes typical nucleophilic additions. In synthetic applications, it participates in Homer-Wadsworth-Emmons (HWE) reactions with α-alkoxy phosphonates to form alkene intermediates. For example, reaction with α-alkoxy p-chlorobenzyl phosphonate (II) under basic conditions (e.g., NaH or NaOtBu) yields derivatives like (III), which hydrolyze to target compounds .

Key Conditions:

ParameterValue
BaseSodium tert-butoxide (NaOtBu)
Temperature0–40°C (optimal: 10–30°C)
Reaction Time2–8 hours
Hydrolysis Acid10% HCl or H2SO4
Hydrolysis Time3–10 hours

This method achieves 73–97.6% purity post-distillation .

Diazonium Salt Coupling

The chlorophenyl group participates in Sandmeyer-type reactions . In a patented synthesis , freshly prepared rubigan diazonium salt reacts with cyclopropyl ethylidenehydroxylamine under acidic conditions (HCl/H2SO4) to form the target compound. Catalysts like ammonium acetate and copper sulfate enhance yields.

Yield Optimization Data :

Temperature (°C)Halogen (X)CatalystYield (%)
60ClNH4OAc, CuSO473
90ClNH4OAc, CuSO486
120ClNH4OAc, CuSO478
150ClNH4OAc, CuSO455

Optimal yields occur at 90°C , with higher temperatures causing decomposition .

Hydrolysis and Functionalization

The ketone undergoes acid-catalyzed hydrolysis to form carboxylic acids or alcohols, depending on conditions. For instance, treatment with 10% HCl converts intermediates like (III) into 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone . NMR data (δ 0.12–0.40 ppm for cyclopropane protons; δ 7.18–7.22 ppm for aromatic protons) confirm product structures .

Reactions with Amines

The compound reacts with piperazine in methylene dichloride under trifluoroacetic acid (TFA) catalysis to form 1-(4-chlorophenyl)cyclopropylmethanone. This 6-hour reaction at ambient temperature achieves 91% yield , validated by ¹H/¹³C NMR and mass spectrometry .

Reaction Pathway:

  • Ketone activation by TFA.

  • Nucleophilic attack by piperazine.

  • Elimination of water to form the methanone derivative.

Substitution Reactions

The chlorophenyl group undergoes halogen exchange under nucleophilic aromatic substitution (SNAr) conditions. For example, replacing Cl with Br/NO2 groups is feasible but requires optimization to preserve the cyclopropane ring .

Oxidation and Reduction

  • Oxidation : Strong oxidants (e.g., KMnO4) convert the ketone to carboxylic acids, though cyclopropane stability varies with conditions.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, retaining the cyclopropane structure .

Cyclopropane Ring-Opening Reactions

Under strained conditions (e.g., strong acids/bases), the cyclopropane ring may cleave. For example, concentrated H2SO4 induces ring opening to form allylic carbocations, which trap nucleophiles (e.g., water) to yield diols or alkenes.

Scientific Research Applications

Synthetic Intermediates

The compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its cyclopropyl group can participate in various reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block in organic synthesis.

  • Reactivity : The cyclopropyl moiety can stabilize certain reactive intermediates, allowing for novel reaction pathways. For example, it has been utilized in the synthesis of substituted phenyl compounds through palladium-catalyzed cross-coupling reactions, demonstrating its utility in creating diverse chemical libraries .
Reaction TypeExample ReactionYield (%)
Palladium-catalyzed coupling1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one with aryl halides65-74
Nucleophilic substitutionReaction with Grignard reagents57-61

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant pharmacological activities. Its derivatives have shown promise as potential therapeutic agents in treating various conditions.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways. For instance, some analogs have demonstrated cytotoxic effects against cancer cell lines .
  • Cardiovascular Applications : Similar compounds have been investigated for their role as P-selectin inhibitors, which are crucial in managing cardiovascular diseases. The structure-activity relationship studies indicate that modifications to the cyclopropyl group can enhance efficacy and bioavailability .

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to undergo polymerization reactions allows for the development of new materials with tailored properties.

  • Functional Polymers : The incorporation of this compound into polymer matrices can impart specific functionalities such as improved thermal stability and mechanical strength. Research is ongoing to explore its potential in creating smart materials that respond to environmental stimuli .

Case Study 1: Synthesis of Novel Anticancer Agents

A study focused on synthesizing new anticancer agents using this compound as a precursor. Various derivatives were tested against human cancer cell lines, revealing promising cytotoxicity profiles. The most effective compounds exhibited IC50 values below 10 µM, indicating strong potential for further development .

Case Study 2: Development of Functionalized Polymers

In another study, researchers utilized the compound to create functionalized polymers aimed at biomedical applications. The resulting materials showed enhanced biocompatibility and controlled drug release characteristics, making them suitable for use in drug delivery systems .

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Clocinizine: An antihistamine with a similar 4-chlorophenyl group.

    Chlorcyclizine: Another antihistamine with structural similarities.

Uniqueness: 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar phenyl groups but lacking the cyclopropyl moiety.

Biological Activity

1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one, an organic compound with the molecular formula C11H11ClO, is a cyclopropyl ketone derivative notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethanone moiety, with a 4-chlorophenyl substituent. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

PropertyDescription
Molecular FormulaC11H11ClO
Molecular Weight196.66 g/mol
StructureCyclopropyl ketone with 4-chlorophenyl group

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules, leading to modulation of various biological pathways. The specific targets and pathways involved depend on the context of use, but potential interactions include:

  • Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity.
  • Receptor Modulation : It may interact with receptors, affecting cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, comparable to other chlorinated aromatic compounds.

  • Activity Against Bacteria : The compound has shown potential against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Specific MIC values have been reported, indicating the concentration at which the compound inhibits bacterial growth.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.030
Bacillus subtilis0.040

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using in vitro models. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

This compound is structurally similar to other compounds such as clocinizine and chlorcyclizine, which are known for their antihistamine properties. However, its unique cyclopropyl group provides distinct chemical and biological characteristics that differentiate it from these compounds.

CompoundKey Features
ClocinizineAntihistamine
ChlorcyclizineAntihistamine
This compoundAntimicrobial & anti-inflammatory

Q & A

Q. What are the recommended synthetic routes for 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized aryl substrate. A plausible route includes:

Substrate Preparation: Start with 4-chlorophenylacetone derivatives.

Cyclopropanation: Use diazo compounds (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., KOH) to form the cyclopropane ring .

Purification: Column chromatography or recrystallization (e.g., ethanol) improves purity.
Optimization Tips:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Rh(II)) for stereoselectivity.
  • Temperature Control: Maintain 0–5°C during diazo addition to minimize side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity .

Q. How can the physicochemical properties of this compound be characterized, and which analytical techniques are most reliable?

Methodological Answer: Key characterization steps include:

  • Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) or GC-MS.
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and ketone carbonyl (δ ~200–210 ppm) .
    • FT-IR: Strong C=O stretch at ~1700 cm⁻¹.
  • Thermal Stability: TGA/DSC to assess decomposition temperatures (typically >200°C) .

Q. What are the known biological activities of structurally similar compounds, and how might they inform research on this compound?

Methodological Answer: Analogues with chlorophenyl and cyclopropyl motifs exhibit:

  • Antimicrobial Activity: MIC values ≤10 µg/mL against Gram-positive bacteria .
  • Enzyme Inhibition: Potential CYP450 modulation due to electron-withdrawing Cl substituents .
    Research Strategy:
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., FabI enzyme).
  • In Vitro Assays: Test against S. aureus (ATCC 25923) with broth microdilution .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions in bioassay results (e.g., variable IC₅₀ values) may arise from differences in:

  • Solubility: Use COSMO-RS simulations to predict solubility in assay media.
  • Metabolic Stability: Perform MD simulations (e.g., GROMACS) to assess hepatic metabolism via CYP3A4 .
    Case Study: If one study reports antifungal activity while another does not, evaluate:
  • Membrane Permeability: LogP calculations (e.g., SwissADME) to compare cellular uptake.
  • Target Specificity: Phylogenetic analysis of fungal vs. mammalian enzyme targets .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: Challenges: Cyclopropane ring strain and racemization during scale-up. Solutions:

  • Continuous Flow Reactors: Improve heat dissipation and reduce side reactions .
  • Chiral Catalysts: Use Ru(II)-pybox complexes for enantioselective cyclopropanation (>90% ee) .
  • In-Line Analytics: Implement PAT (Process Analytical Technology) with FT-IR for real-time monitoring .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer: Divergent cytotoxicity (e.g., HepG2 vs. HEK293) may reflect:

  • Metabolic Activation: Test liver S9 fraction co-incubation to mimic hepatic metabolism.
  • ROS Generation: Measure intracellular ROS (e.g., DCFH-DA assay) to link toxicity to oxidative stress .
    Experimental Design:
  • Dose-Response Curves: Use 8-point dilutions (0.1–100 µM) and nonlinear regression (GraphPad Prism).
  • Control Compounds: Include doxorubicin (positive control) and vehicle (DMSO) .

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